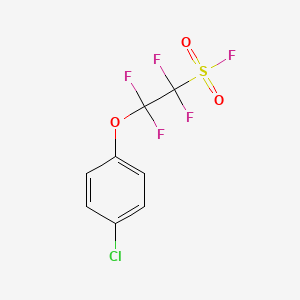

4-Chlorophenoxytetrafluoroethanesulphonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chlorophenoxytetrafluoroethanesulphonyl fluoride” is a chemical compound with the molecular formula C8H4ClF5O3S . It has a molecular weight of 310.62 .

Synthesis Analysis

Sulfonyl fluorides, such as “4-Chlorophenoxytetrafluoroethanesulphonyl fluoride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

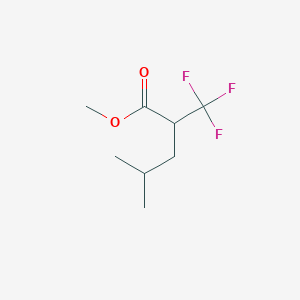

Molecular Structure Analysis

The molecular structure of “4-Chlorophenoxytetrafluoroethanesulphonyl fluoride” can be represented by the SMILES notation: FC(F)(C(F)(S(=O)(F)=O)F)OC1=CC=C(Cl)C=C1 .

Chemical Reactions Analysis

Sulfonyl fluorides, including “4-Chlorophenoxytetrafluoroethanesulphonyl fluoride”, have been used in various chemical reactions. For instance, they have been used in the synthesis of diverse functionalized sulfonyl fluorides .

科学的研究の応用

Fluorination in Organic Synthesis

4-Chlorophenoxytetrafluoroethanesulphonyl fluoride plays a significant role in fluorination, a key process in organic synthesis. Banks (1998) discusses the properties and applications of electrophilic fluorinating agents, highlighting their importance in creating organofluorine compounds, a crucial component in pharmaceuticals and agrochemicals. Another study by Fuchigami and Inagi (2020) emphasizes electrochemical systems for selective fluorination, offering insights into safer and more efficient synthesis methods involving compounds like 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride. Both studies underline the agent's utility in creating functionally diverse organofluorine compounds through selective fluorination processes (Banks, 1998) (Fuchigami & Inagi, 2020).

Utility in Synthesis of Functionalised Perfluorocyclohexanes

Fielding and Shirley (1991) conducted research on the synthesis of fluorosulphonyl perfluorocyclohexane carbonyl fluorides, using elemental fluorine for the fluorination of aromatic compounds. This study highlights the potential of using 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride in the creation of novel difunctional perfluorocyclohexanes, which can be further modified for various applications (Fielding & Shirley, 1991).

Application in Medical Imaging

The reagent's application extends to medical imaging, as demonstrated by Szarek et al. (1985). They explored the use of tris(dimethylamino)sulphonium difluorotrimethylsilicate (TASF) for rapid synthesis of deoxyfluoro sugars, which are integral in developing fluorinated-carbohydrate radiopharmaceuticals for medical imaging. This study underscores the potential of using 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride in creating compounds critical for advanced medical diagnostic techniques (Szarek, Hay, & Doboszewski, 1985).

Catalytic and Synthetic Applications

Singh and Shreeve (2004) highlight the breadth of applications of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), which is closely related to 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride. Their work focuses on the synthetic and structural aspects of organofluorine compounds, demonstrating the reagent's role in introducing fluorine into organic molecules effectively and straightforwardly. This research underscores the reagent's versatility in catalyzing a variety of electrophilic fluorination reactions, which are pivotal in pharmaceutical and agrochemical synthesis (Singh & Shreeve, 2004).

作用機序

特性

IUPAC Name |

2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYJASZBMMMPSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenoxytetrafluoroethanesulphonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![12H-pyrido[2',3':5,6][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2531403.png)

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![7-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2531422.png)